2-Bromo-5-fluorobenzaldehído

Descripción general

Descripción

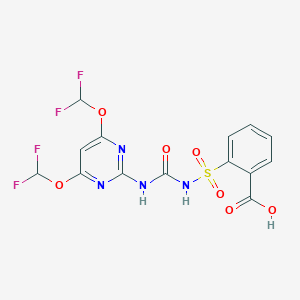

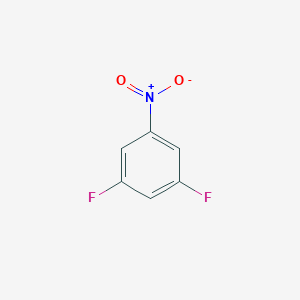

2-Bromo-5-fluorobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles, which is used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes and biosensors of alpha hydroxyl carboxylic acids .

Synthesis Analysis

2-Bromo-5-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . It may be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position .

Molecular Structure Analysis

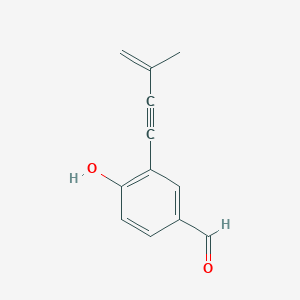

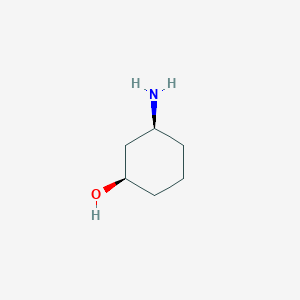

In the title compound, C7H4BrFO, the benzaldehyde O atom is found to be trans to the 2-bromo substituent . In the crystal, short Br⋯F inter-actions between the bromine and fluorine substituents are observed .

Chemical Reactions Analysis

2-Bromo-5-fluorobenzaldehyde is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . It is also used in the synthesis of 5-arylindazolo [3,2-b]quinazolin-7 (5H)-one by reacting with 2-amino-N’-arylbenzohydrazide in the presence of Copper (I) bromide by the Ullmann-type reaction .

Physical and Chemical Properties Analysis

2-Bromo-5-fluorobenzaldehyde has a molecular weight of 203.01 g/mol . It has a density of 1.71 g/mL at 25 °C (lit.) . The boiling point is 225.8±20.0 °C at 760 mmHg . It has a refractive index of n20/D 1.57 (lit.) .

Aplicaciones Científicas De Investigación

Síntesis de Dihidrobenzoxaboroles

El 2-Bromo-5-fluorobenzaldehído sirve como un precursor valioso en la síntesis de dihidrobenzoxaboroles. Estos compuestos encuentran aplicaciones en la química medicinal, particularmente como posibles inhibidores de enzimas involucradas en enfermedades como el cáncer y la inflamación. Los investigadores han explorado su uso como agentes antiinflamatorios y posibles tratamientos para trastornos metabólicos .

Ciencia de materiales: Receptores moleculares

En la ciencia de materiales, el this compound actúa como un bloque de construcción para el diseño de receptores moleculares. Estos receptores pueden unirse selectivamente a moléculas específicas, lo que los hace útiles en tecnologías de sensores, sistemas de administración de fármacos y catálisis. Al modificar los sustituyentes en el anillo del benzaldehído, los investigadores pueden adaptar las propiedades del receptor para aplicaciones específicas .

Ingeniería de cristales

El compuesto contribuye a la ingeniería de cristales, donde los científicos diseñan y manipulan estructuras cristalinas para propósitos específicos. Los investigadores utilizan el this compound como un bloque de construcción para crear nuevos complejos de coordinación, ensamblajes supramoleculares y materiales porosos. Estos cristales diseñados tienen aplicaciones en almacenamiento de gas, separación y catálisis .

Impresión molecular

La impresión molecular implica la creación de matrices de polímeros sintéticos con sitios de unión específicos para moléculas diana. El this compound se puede incorporar a estos polímeros durante su síntesis. Los polímeros impresos resultantes exhiben propiedades de reconocimiento selectivo, lo que los hace útiles para sensores, administración de fármacos y monitoreo ambiental .

Síntesis de colorantes

Los investigadores han explorado el uso del this compound en la síntesis de colorantes. Al introducir grupos funcionales en el anillo del benzaldehído, pueden crear colorantes fluorescentes con propiedades de emisión específicas. Estos colorantes encuentran aplicaciones en imágenes, etiquetado y ensayos biológicos .

Biosensores para ácidos carboxílicos alfa hidroxílicos

El compuesto ha sido investigado por su potencial como biosensor. Específicamente, se puede utilizar para detectar ácidos carboxílicos alfa hidroxílicos (como el ácido glicólico y el ácido láctico). Los biosensores basados en this compound ofrecen sensibilidad y selectividad, lo que los convierte en herramientas valiosas en el diagnóstico clínico y la vigilancia ambiental .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors .

Mode of Action

It is known that it can be prepared by reacting 2-bromo-5-fluorotoluene with n-bromosuccinimide . This suggests that it may interact with its targets through a free radical reaction .

Biochemical Pathways

It is used in the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are known to interact with various biochemical pathways.

Pharmacokinetics

Its molecular weight of 20301 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors . This suggests that it may have a role in facilitating molecular recognition and binding.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-fluorobenzaldehyde can be influenced by various environmental factors. For instance, it is known to be air-sensitive and should be stored at a temperature between 2-8°C . It should also be kept away from heat, flames, and sparks to prevent hazardous combustion products .

Propiedades

IUPAC Name |

2-bromo-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCIKJLMFVWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378371 | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94569-84-3 | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94569-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-Bromo-5-fluorobenzaldehyde?

A1: 2-Bromo-5-fluorobenzaldehyde is an aromatic aldehyde derivative. Crystallographic analysis reveals that the molecule adopts a conformation where the benzaldehyde oxygen atom is trans to the bromine atom at the 2-position []. Additionally, the crystal structure is stabilized by short Br⋯F interactions between neighboring molecules, with distances ranging from 3.1878 Å to 3.3675 Å []. Furthermore, offset face-to-face π-stacking interactions are observed between the aromatic rings of adjacent molecules, contributing to the crystal packing [].

Q2: Are there any computational studies on 2-Bromo-5-fluorobenzaldehyde?

A2: While detailed computational studies are not available in the provided abstracts, one mentions the use of "ab initio/DFT electronic structure calculations and normal coordinate analysis" []. This suggests researchers have employed computational methods to investigate the electronic structure and vibrational properties of the molecule. Further research exploring these calculations could provide valuable insights into the reactivity and potential applications of 2-Bromo-5-fluorobenzaldehyde.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.